molecular formula C9H15NO4 B558649 1-(Boc-amino)cyclopropanecarboxylic acid CAS No. 88950-64-5

1-(Boc-amino)cyclopropanecarboxylic acid

Cat. No. B558649
CAS RN: 88950-64-5
M. Wt: 201,22 g/mole
InChI Key: DSKCOVBHIFAJRI-UHFFFAOYSA-N
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Description

1-(Boc-amino)cyclopropanecarboxylic Acid is used as a reagent in the synthesis of pyrrolotriazinone derivatives as therapeutic PI3K inhibitors. It’s also used as a reagent in the synthesis of ether, carbamate, and ester derivatives of adarotene as potential antitumor agents .


Synthesis Analysis

The synthesis of 1-(Boc-amino)cyclopropanecarboxylic Acid involves the reactions of cyclization, elimination, and selective hydrolysis . It’s also used in the synthesis of tetrapeptide carboxypeptidase irreversible inhibitor leading to covalent substrate modification .


Molecular Structure Analysis

The molecular formula of 1-(Boc-amino)cyclopropanecarboxylic Acid is C34 H30 F N3 O2 and its molecular weight is 531.619 .


Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of various derivatives. For instance, it’s used in the synthesis of pyrrolotriazinone derivatives as therapeutic PI3K inhibitors . It’s also used in the synthesis of ether, carbamate, and ester derivatives of adarotene as potential antitumor agents .


Physical And Chemical Properties Analysis

1-(Boc-amino)cyclopropanecarboxylic Acid is a white crystalline powder . It’s stable under normal conditions and incompatible with strong oxidizing agents .

Scientific Research Applications

  • Synthesis and Modeling of β-Oligopeptides : β-Oligopeptides prepared from 1-(aminomethyl)cyclopropanecarboxylic acid have unique structural properties. They form an eight-membered ring with hydrogen bonding, showing a distinct secondary-structural motif compared to traditional α-peptides and proteins (Abele, Seiler, & Seebach, 1999).

  • Biocatalytic Asymmetric Synthesis : 1-Amino cyclopropane-1-carboxylic acid (ACCA) derivatives, like N-Boc-vinyl-ACCA ethyl ester, are key intermediates in the synthesis of hepatitis C virus inhibitors. A study utilized a Sphingomonas aquatilis strain for the asymmetric synthesis of such derivatives, emphasizing their pharmaceutical relevance (Zhu, Shi, Zhang, & Zheng, 2018).

  • Enantiomerically Pure β-Amino Acids : Trans-2-aminocyclohexanecarboxylic acid, a structurally similar compound, is used for producing helical β-peptides. Its N-BOC-protected derivatives are created through a process involving cyclization and Hofmann-type degradation (Berkessel, Glaubitz, & Lex, 2002).

  • Biological Activity of Cyclopropyl Amino Acids : 1-Aminocyclopropanecarboxylic acid (ACC) derivatives are noted for their biological activity, particularly as enzyme inhibitors. Their cyclopropyl group plays a crucial role in this property, making them significant in biochemical research (Groth, Lehmann, Richter, & Schöllkopfh, 1993).

  • Ethylene Biosynthesis Research : 1-Aminocyclopropanecarboxylic acid derivatives are utilized in studies of ethylene biosynthesis, a critical process in plant growth and development. These studies aid in understanding plant hormone mechanisms (Pirrung, Dunlap, & Trinks, 1989).

  • Peptidomimetics and Biologically Active Compounds : 5-Amino-1,2,3-triazole-4-carboxylic acid, related to 1-(Boc-amino)cyclopropanecarboxylic acid, is used in the preparation of peptidomimetics and biologically active compounds. This research extends into pharmaceutical applications (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

  • ACC in Plant Science : In plant science, 1-aminocyclopropane-1-carboxylic acid (ACC) is studied for its role as a precursor to ethylene, impacting various plant processes. This research has implications in agronomy and plant biotechnology (Vanderstraeten & Van Der Straeten, 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-8(2,3)14-7(13)10-9(4-5-9)6(11)12/h4-5H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKCOVBHIFAJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350893
Record name 1-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Boc-amino)cyclopropanecarboxylic acid

CAS RN

88950-64-5
Record name 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88950-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound (998 mg) was made in a similar fashion to the preparation of Intermediate 68 replacing 1-aminocyclobutanecarboxylic acid WITH 1-aminocyclopropanecarboxylic acid (550 mg).
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550 mg
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Synthesis routes and methods II

Procedure details

(1S,2S)-2-Amino-cyclopentanecarboxylic acid (NH2-ACPC-OH, JKMI91, 5.18 g, 40.1 mmol) (See LePlae, Umezawa, Lee & Gellman (2001) J. Org. Chem. 66:5629-5632) was dissolved in methanol (409 mL). Triethylamine (11.16 mL, 80.2 mmol) was added via syringe followed by di-tert-butyl-dicarbonate (8.74 g, 40.1 mmol). The reaction mixture was stirred at room temperature for 2 h. The solvent was removed by rotary evaporation. The residue was diluted with ethyl acetate (250 mL), washed with 0.5 M NaHSO4 (1×100), and saturated aqueous NaCl solution (1×100). The organic layer was dried over MgSO4, filtered, and concentrated to give a white solid. The crude product was purified by column chromatography (7:3:0.3) hexane:ethyl acetate:acetic acid). Acetic acid was removed on the high-vacuum rotary evaporator. Benzene (2×100 mL) was added and removed on the rotary evaporator. The residue was dried under high vacuum overnight to give a white solid (Boc-ACPC-OH, JKMI103, 7.65 g, 83%). 1H NMR (250 MHz, CDCl3): δ=11.22 (br. s, 1H), 4.93 (br. s, 1H), 4.02 (br. s, 1H), 2.69 (br. s, 1H), 2.14-1.89 (m, 3H), 1.68 (quin., J=6.7 Hz, 2H), 1.51-1.35 (m, 10H) ppm.
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5.18 g
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409 mL
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11.16 mL
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8.74 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Kolahdouzan, R Khalaf, JM Grandner, Y Chen… - ACS …, 2019 - ACS Publications
A mild and direct strategy for the construction of aryl aminooxetanes has been accomplished through the synergistic combination of photoredox and nickel catalysis. This approach …
Number of citations: 33 pubs.acs.org
K Yang, MJ Jin, ZS Quan, HR Piao - Molecules, 2019 - mdpi.com
Emodin is a cell arrest and apoptosis-inducing compound that is widely distributed in different plants (rhubarb, aloe), lichens and terrestrial fungi, and also isolated from marine-derived …
Number of citations: 16 www.mdpi.com
S Nguyen Thanh - 2020 - papyrus.bib.umontreal.ca
Avec les réactions de macrocyclisation, il est possible d’ajouter de nouveaux groupements chimiques dans le macrocycle afin d’influencer ses propriétés biologiques. Les thioalcynes …
Number of citations: 2 papyrus.bib.umontreal.ca

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